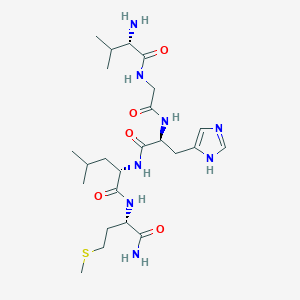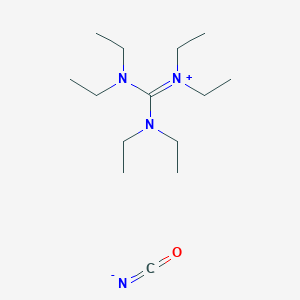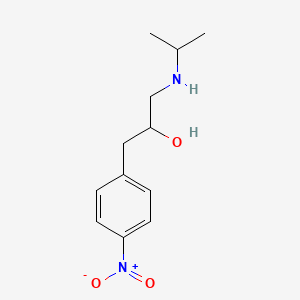
1-Isopropylamino-3-(p-nitrophenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropylamino-3-(p-nitrophenyl)-2-propanol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an isopropylamino group, a p-nitrophenyl group, and a propanol backbone. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Isopropylamino-3-(p-nitrophenyl)-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of p-nitrophenylamine with isopropylamine, followed by the addition of a propanol derivative. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Isopropylamino-3-(p-nitrophenyl)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-Isopropylamino-3-(p-nitrophenyl)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Isopropylamino-3-(p-nitrophenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropylamino-3-(p-nitrophenyl)-2-propanol can be compared with other similar compounds, such as:
Propranolol: A beta-blocker with a similar isopropylamino group but different aromatic substitution.
Metoprolol: Another beta-blocker with structural similarities but different pharmacological properties.
Atenolol: A beta-blocker with a similar backbone but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73825-99-7 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H18N2O3/c1-9(2)13-8-12(15)7-10-3-5-11(6-4-10)14(16)17/h3-6,9,12-13,15H,7-8H2,1-2H3 |
InChI Key |
XGAIEZLJSRQDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





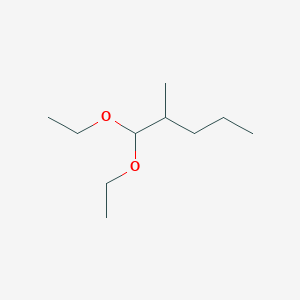
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
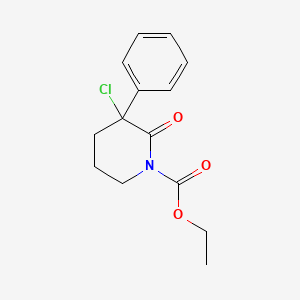
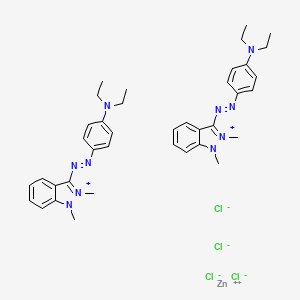
![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)



![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
